2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-8-(1-methylethyl)-

Description

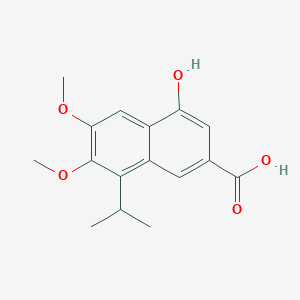

This compound is a naphthalene derivative featuring a carboxylic acid group at position 2, hydroxyl and methoxy substituents at positions 4, 6, and 7, and an isopropyl group at position 6.

Properties

IUPAC Name |

4-hydroxy-6,7-dimethoxy-8-propan-2-ylnaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-8(2)14-11-5-9(16(18)19)6-12(17)10(11)7-13(20-3)15(14)21-4/h5-8,17H,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNDJQQAGISOES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C=C(C=C(C2=CC(=C1OC)OC)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from simpler naphthalene derivatives. One common approach is the Friedel-Crafts acylation of naphthalene to introduce the carboxylic acid group, followed by selective hydroxylation, methoxylation, and isopropyl group introduction through various substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides or other alkyl groups can be introduced using appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Production of alcohols.

Substitution: Introduction of new functional groups leading to derivatives with altered properties.

Scientific Research Applications

Unfortunately, the search results provided do not offer specific applications, comprehensive data tables, or case studies for the compound "2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-8-(1-methylethyl)-". However, based on the search results, we can compile the following information:

Basic Information

- IUPAC Name: ethyl 4-hydroxy-6,7-dimethoxy-8-propan-2-ylnaphthalene-2-carboxylate

- Molecular Formula:

- Molecular Weight: 318.4 g/mol

- CAS Number: 1174764-48-7

- Synonyms:

Related Compounds

The search results also provide information on related naphthoic acid derivatives, which might offer some context, even though they are not directly applicable to the specific compound :

- 4-Hydroxy-6,7-dimethoxy-2-naphthoic acid:

- 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-8-methyl-:

- Molecular Formula:

- 1-Phenyl-4-hydroxy-6,7-dimethoxy-2-naphthoic acid:

- 6-Hydroxy-2-naphthoic acid:

- 3-Hydroxy-2-naphthoic acid:

Potential Research Areas

While direct applications for "2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-8-(1-methylethyl)-" are not available in the search results, the presence of similar compounds and the mention of chloroauric acid in the context of nanoparticles suggest potential research avenues:

- Nanoparticle Synthesis: Some naphthoic acid derivatives might be used in the synthesis or stabilization of nanoparticles .

- Carbonic Anhydrase Inhibition: Research indicates that gold nanoparticles bearing aminomethylbenzensulfonamide have inhibitory activity against carbonic anhydrase, which is overexpressed in some cancers . Therefore, there is a possibility that related compounds could be explored in similar contexts.

- Electrochemical Detection: Gold-platinum bimetallic nanoparticles have been used in electrochemical sensors for detecting dopamine in the presence of ascorbic acid and uric acid . Naphthoic acid derivatives might play a role in modifying electrodes or enhancing electrocatalytic activity.

- Catalysis: Gold nanoparticles have demonstrated catalytic activity in the reduction of 4-nitrophenol to 4-aminophenol .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to the donation of hydrogen atoms to free radicals, neutralizing their reactivity. The compound may also interact with enzymes and receptors involved in inflammatory processes, modulating their activity.

Comparison with Similar Compounds

Azo Dyes (e.g., CI 15850 Derivatives)

- Structure : Derivatives like 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid (CI 15850) contain azo (-N=N-) groups and sulfonate functionalities, enabling colorant properties .

- Applications : Used as cosmetic colorants (e.g., lakes with Ba, Sr, or K).

- Key Difference: The absence of an azo group and sulfonate in the target compound eliminates colorant functionality, redirecting its utility toward non-chromophoric roles like bioactive molecules .

Calcium Salt Derivatives (e.g., 6417-83-0)

- Structure : Calcium salts of azo-substituted naphthalenecarboxylic acids (e.g., 3-hydroxy-4-[(1-sulfo-2-naphthalenyl)azo]-) are water-soluble due to ionic sulfonate groups .

- Applications : Used in inks and coatings under group standards.

- Key Difference : The target compound’s lack of sulfonate groups reduces water solubility, favoring organic solvent compatibility .

Benzoate Esters with Shared Substituents

Isopropyl Benzoate (1-Methylethyl Benzoate)

- Structure : Ester of benzoic acid and isopropyl alcohol.

- Applications : Fragrance ingredient and emollient in cosmetics .

- Key Difference: The naphthalene backbone in the target compound increases molecular weight (~318 g/mol vs.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Antioxidant Potential: Hydroxy and methoxy groups on naphthalene rings are associated with radical-scavenging activity in analogs like ellagic acid derivatives. The target compound’s 4-hydroxy and 6,7-dimethoxy groups may synergize for enhanced antioxidant effects .

- Lipophilicity and Bioavailability : The isopropyl group at position 8 increases logP (estimated ~3.5), suggesting improved membrane permeability compared to polar azo derivatives .

- Synthetic Challenges : Steric hindrance from the 8-isopropyl group may complicate synthesis, requiring specialized catalysts or stepwise functionalization .

Q & A

Q. How can researchers design dose-response studies to elucidate the compound's mechanism of action in specific biological targets?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify differentially expressed genes in dose-dependent treatments (e.g., NF-κB pathway modulation) .

- Pharmacokinetic modeling : Establish EC₅₀ values using Hill equation fits from in vitro assays .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., COX-2) to map binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.